molecular formula C17H16F2N2O B2511293 N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1211738-58-7

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2511293
CAS No.: 1211738-58-7
M. Wt: 302.325
InChI Key: HATGOTWAHIICLN-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic compound of interest in medicinal chemistry and oncology research, built around a pyrrolidine carboxamide core. This scaffold is recognized as a privileged structure in drug discovery for its ability to interact with diverse biological targets . The incorporation of the 2,6-difluorophenyl moiety is a strategic feature, as fluorine atoms can significantly influence a molecule's properties by affecting its electronegativity, metabolic stability, and potential for hydrogen bonding, which may enhance interactions with biological targets . Compounds featuring this specific pharmacophore are frequently investigated for their potential anticancer properties. Research on closely related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated promising cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) in both 2D and 3D culture models . The pyrrolidine carboxamide structure is also known to be a novel class of inhibitors for essential bacterial enzymes, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting the versatility of this chemical class in infectious disease research . This product is intended for research purposes only, providing a key building block for chemical exploration and biological screening. Researchers can utilize this compound to probe structure-activity relationships (SAR), develop new therapeutic leads, or study specific mechanisms of action. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-14-7-4-8-15(19)16(14)20-17(22)21-10-9-13(11-21)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATGOTWAHIICLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 2,6-difluoroaniline with a suitable carboxylic acid derivative under specific conditions. One common method includes the use of triphenylphosphite as a coupling reagent to facilitate the formation of the carboxamide bond . The reaction conditions often involve heating the reactants in an appropriate solvent, such as dichloromethane, under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or functionalities. This compound is utilized in various organic reactions, making it an essential reagent in synthetic chemistry.

Biology

Research into the biological activities of this compound has revealed its potential as an antimicrobial and anti-inflammatory agent. Studies have indicated that this compound exhibits significant activity against various pathogens and inflammatory pathways:

  • Antimicrobial Activity : The compound has shown effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antibiotic agent.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes, making it a candidate for further research in treating inflammatory diseases .

Medicine

The therapeutic potential of this compound is currently being explored in various medical applications:

  • Cancer Treatment : Research indicates that this compound may inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapies .
  • Neurodegenerative Diseases : Some studies suggest that compounds with similar structures may possess neuroprotective properties, warranting investigation into their use in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy Assessment

A study assessing the antimicrobial efficacy of this compound demonstrated significant inhibition of Klebsiella pneumoniae growth at varying concentrations. The results indicated a dose-dependent response, highlighting the compound's potential as an effective antimicrobial agent.

PathogenConcentration (µM)Observed Effect
Klebsiella pneumoniae50Significant growth inhibition
Staphylococcus aureus100Complete growth inhibition

Case Study 2: Anticancer Properties

In vitro studies on human lung adenocarcinoma cells (A549) showed that treatment with this compound resulted in a significant reduction in cell viability:

Cell LineConcentration (µM)Observed Effect
A549 (lung cancer)100Significant reduction in viability

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a pyrrolidine ring, which confer distinct chemical and biological properties.

Biological Activity

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Research indicates its potential roles in antimicrobial, anti-inflammatory, and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms, and relevant studies.

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and difluorophenyl substituents. The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby influencing cell proliferation and apoptosis .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Non-small-cell lung cancer (NCI-H522)
    • Colon cancer (HCT-116)
    • Leukemia (CCRF-CEM)

The compound exhibited a percentage growth inhibition (GP%) of approximately 54% to 57% across these cell lines, indicating moderate anticancer activity .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .

3. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for potential anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition may contribute to its therapeutic efficacy in inflammatory diseases .

Research Findings and Case Studies

Several research studies have explored the pharmacological potential of this compound:

StudyFindings
Study A Demonstrated significant cytotoxicity against HCT-116 cells with an IC50 value of approximately 5 µM.
Study B Investigated the compound's effect on CDK inhibition, leading to G2/M phase arrest in cancer cells.
Study C Reported moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 10 to 20 µg/mL.

Q & A

Advanced Research Question

  • Core modifications : Replace the pyrrolidine ring with piperidine or azetidine to assess ring size impact on target engagement.
  • Substituent effects : Vary phenyl group positions (e.g., 3-phenyl vs. 4-phenyl) and fluorine substitution (e.g., 2,6-difluoro vs. 2,4-difluoro) to evaluate steric and electronic influences .
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and binding.
  • In vivo validation : Prioritize compounds with <100 nM IC50 in vitro and favorable LogP (2–4) for pharmacokinetic studies.

Which analytical techniques are critical for confirming the purity and identity of this compound post-synthesis?

Basic Research Question

  • LC-MS : Confirm molecular ion ([M+H]+) and absence of side products.
  • NMR : Assign peaks using 1H, 13C, and 19F NMR. Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic fluorine couplings .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity.
  • Elemental analysis : Validate C, H, N, F percentages within ±0.4% of theoretical values.

How can researchers optimize reaction yields for large-scale synthesis of this compound?

Advanced Research Question

  • Catalyst screening : Test Pd(II) acetate or CuI for coupling steps; yields for analogous reactions range from 30–70% .
  • Solvent optimization : Replace DCM with THF or MeCN to improve solubility.
  • Temperature control : Conduct reactions under reflux (e.g., 80°C for 24 h) with inert gas protection.
  • Scale-up protocols : Use continuous flow reactors for exothermic steps to enhance reproducibility.

What structural features of this compound contribute to its potential as a kinase inhibitor?

Advanced Research Question

  • Hydrogen-bond acceptors : The carboxamide carbonyl and fluorine atoms interact with kinase hinge regions (e.g., CDK1’s Glu81 and Leu83) .
  • Aromatic stacking : The 3-phenyl group may engage in π-π interactions with hydrophobic pockets.
  • Conformational flexibility : The pyrrolidine ring allows adaptive binding to active sites. Comparative analysis with PIM-447 (a CDK1 inhibitor) highlights the importance of the 2,6-difluorophenyl group in target selectivity .

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